molecular formula C19H21Cl2FN2 B14013521 N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline CAS No. 2586-27-8

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline

Cat. No.: B14013521
CAS No.: 2586-27-8
M. Wt: 367.3 g/mol
InChI Key: NIALQQIWEAPGBV-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline: is a complex organic compound with a unique structure that includes chloroethyl groups, a fluorophenyl group, and a methylaniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline typically involves multiple steps. The initial step often includes the formation of the methylaniline base, followed by the introduction of the chloroethyl groups and the fluorophenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially altering the compound’s reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline include:

  • N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methyliminomethyl]-3-methylaniline
  • N,N-bis(2-chloroethyl)-4-[(4-bromophenyl)methyliminomethyl]-3-methylaniline
  • N,N-bis(2-chloroethyl)-4-[(4-methylphenyl)methyliminomethyl]-3-methylaniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds.

Properties

CAS No.

2586-27-8

Molecular Formula

C19H21Cl2FN2

Molecular Weight

367.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline

InChI

InChI=1S/C19H21Cl2FN2/c1-15-12-19(24(10-8-20)11-9-21)7-4-17(15)14-23-13-16-2-5-18(22)6-3-16/h2-7,12,14H,8-11,13H2,1H3

InChI Key

NIALQQIWEAPGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NCC2=CC=C(C=C2)F

Origin of Product

United States

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